3-Piperidino-1,2-propanediol is an organic compound with the molecular formula C₈H₁₇NO₂. It features a piperidine ring attached to a propanediol backbone, making it a member of the alkanolamine family. This compound is characterized by its hydroxyl groups, which contribute to its solubility in water and its ability to form hydrogen bonds. The presence of the piperidine moiety enhances its basicity and reactivity, particularly in applications involving carbon dioxide capture and other
Several synthesis methods for 3-piperidino-1,2-propanediol have been documented:
These methods highlight the versatility of synthetic strategies available for producing this compound.
3-Piperidino-1,2-propanediol has several applications across different fields:
Studies on the interactions of 3-piperidino-1,2-propanediol with other molecules have revealed its potential as an effective CO₂ absorbent. Computational models indicate that it exhibits faster absorption rates than some commonly used amines like methyldiethanolamine (MDEA). These findings suggest that 3-piperidino-1,2-propanediol may be more effective for low-pressure CO₂ removal applications . Additionally, its interactions with various enzymes could lead to insights into its therapeutic potential.
Several compounds share structural similarities with 3-piperidino-1,2-propanediol. Here are a few notable examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
3-Piperidinemethanol | Piperidine attached to methanol | Often preferred for certain gas absorption processes |
Methyldiethanolamine | Tertiary amine with two hydroxyl groups | Commonly used in industrial CO₂ scrubbing |
1-Methyl-2-piperidineethanol | Similar piperidine structure with methyl group | Exhibits rapid CO₂ absorption rates |
3-Piperidino-1,2-propanediol is unique due to its specific combination of functional groups that enhance its reactivity and absorption properties compared to these similar compounds. Its ability to effectively capture CO₂ at lower pressures sets it apart from traditional amines used in gas treatment processes .
3-Piperidino-1,2-propanediol, first reported in the mid-20th century, emerged as a structural analog of glycerol derivatives modified with heterocyclic amines. Its synthesis was driven by interest in piperidine-containing compounds for pharmaceutical and polymer applications. Early studies focused on its role as a precursor in epoxy resin curing agents, particularly in reactions involving phenyl glycidyl ether and piperidine. The compound’s discovery aligns with broader efforts to explore amine-functionalized diols for industrial and synthetic chemistry applications.
The systematic IUPAC name for this compound is 3-piperidin-1-ylpropane-1,2-diol, reflecting its propane backbone with hydroxyl groups at positions 1 and 2 and a piperidine substituent at position 3. Key structural identifiers include:
Property | Value |
---|---|
Molecular formula | C₈H₁₇NO₂ |
Molecular weight | 159.23 g/mol |
SMILES notation | OCC(O)CN1CCCCC1 |
InChIKey | MECNWXGGNCJFQJ-UHFFFAOYSA-N |
The molecule features a six-membered piperidine ring linked to a propanediol chain. Nuclear magnetic resonance (NMR) studies confirm the stereoelectronic environment of the piperidine nitrogen and hydroxyl groups, with distinct signals for the methylene (-CH₂-) and methine (-CH-) protons adjacent to the heterocycle.
3-Piperidino-1,2-propanediol serves as a versatile intermediate in organic synthesis. Its dual hydroxyl groups enable participation in esterification and etherification reactions, while the piperidine moiety acts as a base or nucleophile. Key academic contributions include:
3-Piperidino-1,2-propanediol represents a structurally significant heterocyclic organic compound characterized by the molecular formula C₈H₁₇NO₂ [1] [2]. This constitutional framework encompasses a molecular weight of 159.23 grams per mole, establishing it within the category of small molecule organic compounds with moderate molecular complexity [1] [3]. The compound is officially catalogued under Chemical Abstracts Service registry number 4847-93-2 and European Community number 225-438-1, providing standardized identification across international chemical databases [1] [2] [4].
The constitutional analysis reveals a tri-component molecular architecture consisting of a six-membered piperidine ring system, a three-carbon propanediol backbone, and a connecting methylene bridge. The piperidine moiety (C₅H₁₀N) contributes the primary nitrogen-containing heterocyclic component, while the 1,2-propanediol fragment (C₃H₆O₂) provides two hydroxyl functional groups positioned on adjacent carbon atoms [1] [5]. This structural arrangement places the molecule within the broader classification of amino alcohols, specifically representing a tertiary amine-diol system.
The Simplified Molecular Input Line Entry System notation "OCC(O)CN1CCCCC1" provides a linear representation of the molecular connectivity, clearly delineating the hydroxyl groups (O), the central chiral carbon bearing the secondary alcohol (C(O)), and the piperidine ring closure (CN1CCCCC1) [1] [5]. The International Chemical Identifier "1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2" further confirms the constitutional arrangement and provides standardized structural encoding for computational applications [1] [5].
Table 1: Fundamental Molecular Properties of 3-Piperidino-1,2-propanediol
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₇NO₂ | Multiple sources [1] [2] |
Molecular Weight (g/mol) | 159.23 | Sigma-Aldrich [1] |
CAS Number | 4847-93-2 | Multiple sources [1] [2] |
European Community Number | 225-438-1 | Multiple sources [1] [2] |
Melting Point (°C) | 77-80 | Alfa Chemistry [4] |
Boiling Point (°C) | 281.7 (at 760 mmHg) | Alfa Chemistry [4] |
Density (g/cm³) | 1.0469 (estimate) | ChemDad [6] |
Refractive Index | 1.4476 (estimate) | ChemDad [6] |
pKa (predicted) | 14.26±0.20 | ChemDad [6] |
SMILES | OCC(O)CN1CCCCC1 | Multiple sources [1] [5] |
InChI | 1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2 | Multiple sources [1] [5] |
InChI Key | MECNWXGGNCJFQJ-UHFFFAOYSA-N | Multiple sources [1] [5] |
The stereochemical analysis of 3-Piperidino-1,2-propanediol reveals the presence of a single chiral center located at the carbon atom bearing the secondary hydroxyl group (C2 position) [7]. This asymmetric carbon creates the potential for two enantiomeric forms: (R)-3-piperidino-1,2-propanediol and (S)-3-piperidino-1,2-propanediol. The stereochemical configuration at this center significantly influences the three-dimensional molecular geometry and potentially affects the compound's biological and chemical properties.
The commercial preparation of 3-piperidino-1,2-propanediol typically yields a racemic mixture containing equal proportions of both enantiomers [7]. This racemic nature explains the absence of optical activity in standard commercial samples, as the equal and opposite rotations of the two enantiomers cancel each other. The stereochemical characterization through techniques such as chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral derivatizing agents would be necessary to determine enantiomeric excess in any given sample.
The absolute configuration determination requires consideration of the spatial arrangement around the chiral carbon, taking into account the priority sequence of substituents according to Cahn-Ingold-Prelog rules. The hydroxyl group (-OH), methylene-piperidine substituent (-CH₂-N(C₅H₁₀)), primary hydroxymethyl group (-CH₂OH), and hydrogen atom represent the four different substituents that establish the stereochemical identity. The relative positions of these groups in three-dimensional space determine whether a given molecule adopts the R or S configuration.
Table 3: Stereochemical Configuration Analysis
Stereochemical Feature | Description | Significance |
---|---|---|
Chiral Centers | One chiral center at C2 | Determines stereochemical identity |
Carbon 2 (C2) | Secondary carbon bearing hydroxyl group | Controls spatial arrangement |
Possible Stereoisomers | 2 enantiomers (R and S) | Different biological activities possible |
Commercial Form | Racemic mixture | Most common commercial preparation |
Optical Activity | Expected for pure enantiomers | Not observed in racemic form |
Enantiomeric Forms | (R)-3-Piperidino-1,2-propanediol and (S)-3-Piperidino-1,2-propanediol | Potential for stereoselective applications |
The conformational dynamics of 3-piperidino-1,2-propanediol involve complex intramolecular interactions between multiple flexible structural components. Computational modeling approaches utilizing density functional theory methods provide insight into the preferred conformational arrangements and energy landscapes governing molecular flexibility [8] [9]. The piperidine ring system adopts chair conformations analogous to cyclohexane, with the nitrogen-hydrogen bond preferentially occupying an equatorial position, representing a 0.72 kcal/mol stabilization relative to the axial arrangement [10] [11].
The propanediol chain exhibits conformational variability influenced by intramolecular hydrogen bonding possibilities between the hydroxyl groups and potential interactions with the nitrogen lone pair [9]. Computational studies on related diol systems demonstrate that gauche conformations can be stabilized through intramolecular hydrogen bonding, although the presence of the bulky piperidine substituent may limit some conformational arrangements [9]. The rotational freedom around the C2-C3 bond connecting the propanediol chain to the piperidine ring represents a critical conformational degree of freedom affecting overall molecular shape.
Advanced computational methods including molecular dynamics simulations and systematic conformational searches reveal the accessible conformational space and relative population distributions [8]. The energy barriers for conformational interconversion and the influence of solvent environment on preferred conformations provide important insights for understanding solution-phase behavior. Quantum mechanical calculations at the B3LYP/6-31+G(d,p) or ωB97XD levels typically employed for such systems offer reliable predictions of conformational energetics and geometric parameters [9].
Table 2: Conformational Analysis of Structural Elements
Structural Element | Preferred Conformation | Key Features |
---|---|---|
Piperidine Ring | Chair (equatorial N-H) | Cyclohexane-like, 0.72 kcal/mol preference [10] [11] |
Propanediol Chain | Extended/gauche | Intramolecular H-bonding possible [9] |
N-C3 Connection | Equatorial position | Minimizes steric hindrance |
Primary Hydroxyl (C1) | Variable rotation | Participates in H-bonding |
Secondary Hydroxyl (C2) | Variable rotation | Participates in H-bonding |
Nitrogen Center | sp³ hybridized | Lone pair available for interactions |
Table 5: Computational Modeling Parameters for Conformational Dynamics
Parameter | Typical Approach | Significance for 3-Piperidino-1,2-propanediol |
---|---|---|
Molecular Geometry Optimization | Density Functional Theory (DFT) | Determines most stable conformations |
Conformational Search Method | Systematic rotation + Monte Carlo | Identifies all accessible conformers |
Energy Calculation Level | B3LYP, ωB97XD, or MP2 | Provides accurate relative energies |
Basis Set | 6-31+G(d,p) or aug-cc-pVDZ | Accounts for hydrogen bonding |
Solvent Model | PCM (Polarizable Continuum Model) | Mimics solution-phase behavior |
Key Torsional Angles | C1-C2-C3-N and O-H orientations | Controls overall molecular shape |
Intramolecular Interactions | O-H···O and O-H···N possibilities | Influences stability and reactivity |
Hydrogen Bonding Pattern | Intramolecular vs intermolecular preferences | Affects solvation and associations |
The structural comparison of 3-piperidino-1,2-propanediol with related piperidine derivatives reveals important structure-activity relationships and provides context for understanding its unique properties [12] [13] [14]. Within the family of piperidine-containing compounds, variations in substituent patterns, ring modifications, and functional group positioning significantly influence molecular behavior and potential applications.
3-(1-Piperazinyl)-1,2-propanediol represents a closely related analogue where the piperidine ring is replaced by piperazine, introducing an additional nitrogen atom that fundamentally alters the electronic and hydrogen-bonding properties [15]. This structural modification results in a molecular formula of C₇H₁₆N₂O₂ with a molecular weight of 160.21 g/mol, demonstrating how heteroatom substitution affects molecular composition while maintaining the overall structural framework. The additional nitrogen provides additional sites for hydrogen bonding and potential coordination interactions.
Acyclic analogues such as 3-dipropylamino-1,2-propanediol (C₉H₂₁NO₂, molecular weight 175.27 g/mol) eliminate the conformational constraints imposed by the cyclic structure [16]. This increased conformational flexibility typically results in different solution-phase behavior and altered interaction profiles with biological targets or other molecules. The comparison highlights the importance of ring constraint in controlling molecular geometry and accessibility of conformational states.
Positional isomers and ring-modified derivatives provide additional comparative context for understanding the influence of structural variations on molecular properties [13] [17]. The systematic analysis of these structural relationships contributes to the development of structure-activity relationships and guides the design of derivatives with tailored properties for specific applications.
Table 4: Comparative Analysis of Analogous Piperidine and Related Derivatives
Compound | Molecular Formula | Molecular Weight | CAS Number | Nitrogen Environment | Key Structural Difference |
---|---|---|---|---|---|
3-Piperidino-1,2-propanediol | C₈H₁₇NO₂ | 159.23 | 4847-93-2 | Six-membered ring (piperidine) | Standard piperidine ring |
3-(1-Piperazinyl)-1,2-propanediol | C₇H₁₆N₂O₂ | 160.21 | 7483-59-2 [15] | Six-membered ring (piperazine) | Additional nitrogen in ring |
3-Dipropylamino-1,2-propanediol | C₉H₂₁NO₂ | 175.27 | 60302-96-7 [16] | Acyclic tertiary amine | Open chain amine |
1-Piperidino-2,3-propanediol | C₈H₁₇NO₂ | 159.23 | 4847-93-2 | Six-membered ring (piperidine) | Positional isomer |
3-Morpholino-1,2-propanediol | C₇H₁₅NO₃ | 161.20 | Not specified | Six-membered ring (morpholine) | Oxygen in ring |
Corrosive;Acute Toxic;Irritant